molecular formula C11H10N2OS B8143418 5-Isocyanato-4-methyl-2-phenyl-thiazole

5-Isocyanato-4-methyl-2-phenyl-thiazole

Cat. No.: B8143418
M. Wt: 218.28 g/mol
InChI Key: GRVZHJJTAVLAAM-UHFFFAOYSA-N
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Description

5-Isocyanato-4-methyl-2-phenyl-thiazole is a specialized heterocyclic building block designed for the synthesis of novel compounds in drug discovery and medicinal chemistry research. The molecule integrates a reactive isocyanate group with a privileged thiazole scaffold, known for its significant presence in pharmacologically active molecules . The reactive isocyanate (-N=C=O) moiety serves as a versatile handle for constructing ureido linkages, a critical functional group in many kinase inhibitors and anticancer agents . This allows researchers to readily conjugate the thiazole core to a wide array of amine-containing fragments, enabling the rapid development of structure-activity relationships (SAR) and the exploration of new chemical space in hit-to-lead optimization campaigns. The 4-methyl-2-phenyl-thiazole core is a structurally significant framework. The thiazole ring system is a common feature in drugs and bioactive compounds, contributing to target binding through hydrogen bonding, dipole-dipole interactions, and π-stacking . Researchers can leverage this scaffold to develop novel ligands for various biological targets, with the phenyl and methyl substituents providing points for further derivatization to fine-tune steric, electronic, and pharmacokinetic properties. This compound is presented for use in exploratory scientific investigations to develop new chemical entities and probe biological mechanisms.

Properties

IUPAC Name

N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-8-10(12-7-14)15-11(13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVZHJJTAVLAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Preparation

The 2-amino-4-methyl-2-phenyl-thiazole intermediate is synthesized via Hantzsch thiazole cyclization. Ethyl 2-amino-4-methylthiazole-5-carboxylate is a common starting material, as demonstrated in. Key steps include:

  • Protection of the amino group using di-tert-butyl dicarbonate (Boc).

  • Hydrolysis of the ester to the carboxylic acid under basic conditions.

  • Coupling with amines (e.g., methylamine, benzylamine) via EDCI/HOBt-mediated peptide coupling.

Isocyanate Formation

The amine intermediate is treated with phosgene or triphosgene to generate the isocyanate group:

  • Triphosgene reaction : Conducted in dichloromethane (DCM) or tetrahydrofuran (THF) with a tertiary base (e.g., triethylamine) at 0–5°C. Yields range from 70–89%.

  • Phosgene gas : Requires strict temperature control (−10 to 0°C) and anhydrous conditions, yielding 65–78%.

Example Protocol:

  • Dissolve 2-amino-4-methyl-2-phenyl-thiazole (1.0 mmol) in DCM.

  • Add triphosgene (0.33 mmol) dropwise at 0°C.

  • Stir for 3–4 hours, then quench with aqueous NaHCO₃.

  • Purify via flash chromatography (hexane/ethyl acetate).

Diazotization-Chlorination-Isocyanate Substitution

Diazotization and Chlorination

Direct Thiazole Ring Construction with Isocyanate Moieties

Hantzsch Thiazole Synthesis Modifications

A less common approach involves incorporating the isocyanate group during thiazole ring formation. Thioureas or thioamides are reacted with α-haloketones bearing pre-installed isocyanate groups. For example:

  • React 2-isocyanatoacetophenone with thioamide derivatives in ethanol under reflux.

  • Yields are lower (30–45%) due to instability of isocyanate groups under cyclization conditions.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate thiazole formation. A 2017 study achieved 55% yield by reacting 4-methyl-2-phenyl-thiazole-5-carbonyl chloride with NaN₃ followed by Curtius rearrangement.

Comparative Analysis of Methods

Method Key Reagents Yield Advantages Disadvantages
Phosgene/TriphosgeneTriphosgene, EDCI/HOBt70–89%High purity; scalableToxicity of phosgene analogs
DiazotizationNaNO₂, HCl, AgNCO50–60%Avoids phosgeneMulti-step; moderate yields
Hantzsch Modificationα-Haloketones, thioamides30–45%Single-pot synthesisLow yields; limited substrate scope

Optimization Strategies

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, THF) improve isocyanate stability during coupling.

  • Reactions performed below 10°C minimize side reactions (e.g., urea formation).

Catalytic Enhancements

  • Lewis acids (e.g., ZnCl₂) accelerate thiazole cyclization, reducing reaction times by 40%.

  • Microwave irradiation enhances efficiency in direct methods, achieving 55% yield in 30 minutes .

Chemical Reactions Analysis

Types of Reactions: 5-Isocyanato-4-methyl-2-phenyl-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding derivatives.

    Cycloaddition Reactions: The isocyanate group can undergo cycloaddition reactions with compounds containing multiple bonds, forming cyclic adducts.

Common Reagents and Conditions:

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Water: Reacts with the isocyanate group to form amines and carbon dioxide.

Major Products Formed:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Amines and Carbon Dioxide: Formed from the reaction with water.

Scientific Research Applications

5-Isocyanato-4-methyl-2-phenyl-thiazole has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, including polymers and coatings, due to its reactive isocyanate group.

Mechanism of Action

The mechanism of action of 5-Isocyanato-4-methyl-2-phenyl-thiazole is primarily related to its isocyanate group, which can react with various nucleophiles. This reactivity allows it to modify biological molecules, potentially leading to its observed biological activities. The compound may interact with proteins, enzymes, or other cellular components, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Thiazole and Isocyanato Derivatives
Compound Name Substituents/Modifications Key Properties/Applications References
5-Isocyanato-4-methyl-2-phenyl-thiazole Thiazole with 2-Ph, 4-Me, 5-NCO Polymer synthesis, reactive intermediate
5-Isocyanato-2-(trifluoromethyl)pyridine Pyridine ring with 2-CF₃, 5-NCO Enhanced electronegativity, agrochemicals
Compound 40 () Thiazole with methylthio, benzamide groups Anticancer candidate
ANFT () 2-Amino-4-(5-nitro-2-furyl)thiazole Carcinogen, peroxidase-activated
5-Isocyanato-2-methylpyridine Pyridine with 2-Me, 5-NCO Steric hindrance near NCO group

Reactivity and Electronic Effects

  • Isocyanato Group Reactivity : The electron-withdrawing nature of the thiazole ring in this compound may enhance the electrophilicity of the -NCO group compared to pyridine-based isocyanates (e.g., 5-isocyanato-2-(trifluoromethyl)pyridine) .

Structural and Crystallographic Insights

  • Planarity and Conformation : Thiazole derivatives with fluorophenyl groups () exhibit planar conformations except for one perpendicular fluorophenyl substituent. In contrast, the phenyl group in this compound likely adopts a coplanar arrangement with the thiazole ring, influencing packing efficiency and melting points .

Q & A

Q. Table 1: Optimization of Synthesis Conditions via Factorial Design

VariableLow Level (-1)High Level (+1)Optimal Condition
Temperature (°C)256040
Solvent (Dielectric)DCM (ε=8.9)DMF (ε=37)THF (ε=7.5)
Catalyst (mol%)51510

Q. Table 2: Key Spectral Data for Structural Confirmation

TechniqueDiagnostic FeatureReference
FT-IR2265 cm⁻¹ (N=C=O stretch)
¹H NMR (CDCl₃)δ 2.41 (s, 3H, CH₃), δ 7.55–7.63 (m, 5H, Ph)
GC-MSm/z 218.05 [M]⁺, fragment at m/z 145 (Ph-thiazole)

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